molecular formula C8H15Cl2N3 B1408316 {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride CAS No. 1986846-63-2

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride

Cat. No.: B1408316
CAS No.: 1986846-63-2
M. Wt: 224.13 g/mol
InChI Key: VWATWKKIHFMQEX-UHFFFAOYSA-N
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Description

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-10-3-4-11(8)6-7-1-2-7;;/h3-4,7H,1-2,5-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWATWKKIHFMQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
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{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride

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